molecular formula C16H21N5OS B6725560 N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

Cat. No.: B6725560
M. Wt: 331.4 g/mol
InChI Key: LUMNDWYXPLCBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-15(11-1-2-12-8-19-21-13(12)7-11)20-16-18-9-14(23-16)10-3-5-17-6-4-10/h8-11,17H,1-7H2,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMNDWYXPLCBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC3=NC=C(S3)C4CCNCC4)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.

    Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Indazole Core Construction: The indazole core is typically constructed through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the indazole derivative under amide bond-forming conditions, often using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring or the indazole core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to a receptor and modulate signal transduction pathways, affecting cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-piperidin-4-yl-1,3-thiazol-2-yl)acetamide
  • N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties. Its indazole core, in particular, is a key structural feature that differentiates it from other thiazole-piperidine derivatives.

This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.